Urea, N-2-benzothiazolyl-N-methyl-
Description
Significance of Urea (B33335) and Benzothiazole (B30560) Motifs in Contemporary Chemical Sciences
The prevalence of urea and benzothiazole structures in a wide array of scientifically and industrially relevant molecules underscores their importance. These motifs are not merely passive structural components but are often crucial to the chemical and biological functions of the molecules they inhabit.
Broad Relevance of Substituted Urea Derivatives in Chemical Synthesis and Applied Research
Substituted urea derivatives are a class of organic compounds that have garnered considerable attention due to their extensive applications across various scientific disciplines. researchgate.net Their utility stems from the unique properties of the urea functional group, which can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets and influencing molecular conformation. researchgate.netnih.gov This structural feature is a key reason for their presence in numerous bioactive compounds and clinically approved drugs. nih.gov
In the realm of applied research, substituted ureas are integral to the pharmaceutical and agrochemical industries. researchgate.netrsc.org They are known to exhibit a wide spectrum of biological activities, including herbicidal, antimicrobial, antiviral, and anticancer properties. researchgate.net For instance, certain N-substituted ureas have been developed as herbicides and plant growth regulators. researchgate.net The synthesis of these derivatives is a significant area of research, with numerous methods developed to create diverse molecular architectures. nih.govrsc.orgresearchgate.net These synthetic efforts are driven by the need for novel compounds with enhanced efficacy and specificity for various applications, from materials science to medicinal chemistry. researchgate.netnih.gov
Importance of Benzothiazole Heterocycles as a Core Scaffold in Advanced Chemical Applications
The benzothiazole moiety, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in chemical research, particularly in medicinal chemistry. benthamscience.comtandfonline.comcrimsonpublishers.com Its aromatic nature imparts stability, while the presence of nitrogen and sulfur atoms provides reactive sites for functionalization, allowing for the generation of diverse derivatives. bibliomed.org Benzothiazole and its analogues are found in a variety of natural products and synthetic compounds with significant biological activities. benthamscience.compcbiochemres.com
The applications of benzothiazole derivatives are extensive, ranging from their use in dyes and photography to agriculture. bibliomed.orgpcbiochemres.com In the context of advanced chemical applications, the benzothiazole nucleus is a key component in the development of therapeutic agents. tandfonline.comcrimsonpublishers.com Compounds containing this scaffold have demonstrated a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. benthamscience.comtandfonline.combibliomed.org The drug Riluzole, which features a benzothiazole core, is a notable example of its therapeutic importance. tandfonline.comcrimsonpublishers.com The continuous exploration of benzothiazole-based compounds highlights their enduring significance in the quest for new and effective chemical entities. crimsonpublishers.compcbiochemres.com
Contextualization of N-2-benzothiazolyl-N-methyl-urea within the Class of Substituted (Thio)urea-Benzothiazole Compounds
The compound N-2-benzothiazolyl-N-methyl-urea belongs to a broader class of molecules that combine the structural features of both urea (or its sulfur analogue, thiourea) and benzothiazole. This combination results in a unique chemical scaffold with a rich history and diverse applications.
Overview of Structural Features and Derivatives within the (Thio)urea-Benzothiazole Class
Derivatives within this class can be broadly categorized based on the nature of the substituents. For example, N-aryl or N-alkyl groups can be attached to the terminal nitrogen of the urea, and the benzothiazole ring can be substituted at various positions with a range of functional groups. nih.govmdpi.com The replacement of the urea's oxygen atom with sulfur to form a thiourea (B124793) derivative also significantly alters the compound's electronic properties and potential biological activity. researchgate.netmdpi.com These structural modifications allow for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, to optimize its performance in specific applications. mdpi.com
| Compound Class | General Structure | Key Structural Features | Examples of Derivatives |
|---|---|---|---|
| N-Benzothiazolyl Ureas | Benzothiazole-NH-CO-NR1R2 | Urea linker, potential for N-substitution on the terminal nitrogen. | N-phenyl, N-methyl, N-alkyl derivatives. nih.gov |
| N-Benzothiazolyl Thioureas | Benzothiazole-NH-CS-NR1R2 | Thiourea linker, altering electronic properties compared to ureas. | N-aryl, N-alkyl thiourea derivatives. mdpi.com |
| Substituted Benzothiazolyl Ureas/Thioureas | Substituted Benzothiazole-(NH-CO/CS-NR1R2) | Functional groups on the benzothiazole ring (e.g., chloro, methoxy). | 6-chloro-N-phenylbenzothiazolyl urea, 6-methoxy-N-methylbenzothiazolyl thiourea. nih.govmdpi.com |
Historical Development and Evolution of Research on Benzothiazolyl Ureas
The investigation of benzothiazolyl ureas dates back to at least the mid-20th century, with early work focusing on their synthesis and fundamental chemical properties. nih.gov A significant milestone in the history of this class of compounds was the discovery of the biological activities of certain derivatives. For instance, Frentizole, a substituted benzothiazolyl urea, was identified as an immunosuppressive agent. nih.govmdpi.com Another notable compound, N-methyl-N'-(2-benzothiazolyl)-urea, also known as Benzthiazuron, was developed and studied for its herbicidal properties. nih.gov
Over the decades, research has evolved from basic synthesis to more targeted design and development of benzothiazolyl ureas for specific applications, particularly in medicinal chemistry and agrochemistry. mdpi.commdpi.com The initial discoveries spurred further investigations into the structure-activity relationships (SAR) of these compounds, aiming to understand how different substituents on the benzothiazole ring and the urea moiety influence their biological effects. mdpi.com This has led to the synthesis of numerous analogues with a wide range of pharmacological and biological activities, including potential applications as anticancer and antimicrobial agents. mdpi.comresearchgate.net The ongoing research in this area highlights the continued interest in harnessing the chemical versatility of the benzothiazolyl urea scaffold for the development of new and improved functional molecules. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
53065-94-4 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-1-methylurea |
InChI |
InChI=1S/C9H9N3OS/c1-12(8(10)13)9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,13) |
InChI Key |
QYNVUZJVIOGLCJ-UHFFFAOYSA-N |
SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=O)N |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=O)N |
Other CAS No. |
53065-94-4 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reaction Kinetics
Mechanistic Pathways of Urea (B33335) Formation Reactions within the Benzothiazole (B30560) Context
The synthesis of N-2-benzothiazolyl-N-methyl-urea is predicated on established principles of urea formation, adapted to the specific reactivity of the 2-aminobenzothiazole (B30445) nucleus. The primary route involves the reaction of a 2-aminobenzothiazole derivative with an appropriate methyl isocyanate or a synthetic equivalent. mdpi.comnih.gov
The core of the urea formation is a nucleophilic addition reaction. The synthesis of N-2-benzothiazolyl-N-methyl-urea typically begins with the nucleophilic attack of the exocyclic amino group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of methyl isocyanate. This reaction is a direct and common method for creating the urea linkage. nih.govresearchgate.net
Alternative "one-pot" cascade reactions represent an efficient strategy, often involving nucleophilic or electrophilic attack followed by cyclization to form more complex structures. nih.gov For instance, the synthesis of related benzothiazole derivatives can proceed through the cyclization of N-aryl-N′,N′-dialkylthioureas via intramolecular oxidative processes. nih.gov Another relevant pathway involves the cyclization of ureido acids, where the urea nitrogen acts as an intramolecular nucleophile, a reaction that is subject to general acid-base catalysis. rsc.org While this latter example leads to a cyclic product (a hydantoin), the initial mechanistic step of nucleophilic attack by the urea nitrogen is a fundamental process shared in these chemical systems. rsc.orgrsc.org In alkaline conditions, the reaction between ureas and benzil (B1666583) derivatives proceeds via a rate-determining attack of the urea anion on the benzil, followed by rapid cyclization. rsc.org
The synthesis of benzothiazole rings themselves, which is a prerequisite for forming the target compound, often relies on cyclization reactions. researchgate.net A common method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net Other strategies include the copper-catalyzed cross-coupling reactions to build fused imidazo[2,1-b]thiazoles, highlighting the importance of cyclization in this area of chemistry. nih.gov
In certain synthetic routes for benzothiazolyl ureas, stable, isolable intermediates play a crucial role. One such strategy involves the reaction of 2-dithiomethylcarboimidatebenzothiazole with amino acids. nih.gov This reaction proceeds through an isolable sodium salt of S-methyl-isothiourea carboxylate. nih.govmdpi.com In the presence of water, this pathway leads to corresponding urea carboxylates, which are also isolable intermediates. nih.govmdpi.com These intermediates can then be further reacted, for example with methylamine, to yield urea N-methyl amide derivatives. nih.gov
Another widely used method employs 1,1'-carbonyldiimidazole (B1668759) (CDI) as a phosgene (B1210022) equivalent. nih.govnih.gov In this two-step process, 2-aminobenzothiazole is first activated with CDI to form an acylimidazole intermediate. nih.gov This activated species is then reacted with a primary amine (in this case, methylamine) to furnish the final N,N'-disubstituted urea. This approach avoids the direct handling of highly reactive and toxic isocyanates. Similarly, dithiocarbamates, formed from the reaction of 2-aminobenzothiazoles with carbon disulfide, can serve as intermediates that are subsequently reacted to produce more complex derivatives. mdpi.com
The following table summarizes key intermediates in the synthesis of benzothiazolyl ureas.
| Precursor(s) | Reagent(s) | Isolable Intermediate | Final Product Class |
| 2-Dithiomethylcarboimidatebenzothiazole, Amino Acid | Water | Urea Carboxylate | Urea-Amino Acid Conjugate |
| 2-Aminobenzothiazole | 1,1'-Carbonyldiimidazole (CDI) | N-(Benzothiazol-2-yl)-1H-imidazole-1-carboxamide | N,N'-Disubstituted Urea |
| 2-Aminobenzothiazole | Carbon Disulfide, Dimethyl Sulfate (B86663) | 2-(S-Methyl-dithiocarbamate)-benzothiazole | Thio- and Ureido-derivatives |
| 6-Substituted-2-aminobenzothiazole | Phenyl Chloroformate, Hydrazine | 6-Substituted-benzothiazole-semicarbazide | Semicarbazone Derivatives |
This table presents examples of isolable intermediates used in the synthesis of various benzothiazolyl urea derivatives, based on findings from sources mdpi.comnih.govmdpi.comnih.gov.
Intramolecular Interactions and Conformational Dynamics
The three-dimensional structure and dynamic behavior of N-2-benzothiazolyl-N-methyl-urea are governed by a variety of non-covalent intramolecular interactions.
Intramolecular hydrogen bonds are significant in defining the conformation of urea-containing molecules. psu.edunih.gov In N-2-benzothiazolyl-N-methyl-urea, a hydrogen bond can potentially form between the N-H proton of the urea moiety and the sp2-hybridized nitrogen atom within the benzothiazole ring, creating a stable pseudo-six-membered ring. Such interactions are known to stabilize specific conformations in solution. psu.edu
In related S-methyl-isothiourea derivatives of 2-aminobenzothiazole, the molecular structure has been shown to be stabilized by three-center hydrogen bonding interactions involving the amino N-H, the benzothiazole ring nitrogen, and a carbonyl oxygen, resulting in adjacent five- and six-membered intramolecular rings. mdpi.com While N-acylthioureas can exhibit strong intramolecular hydrogen bonds that influence their chemical reactivity, the insertion of additional functional groups can alter these bonding patterns. nih.gov Studies on similar flexible molecules, such as histamine (B1213489) H2-receptor antagonists containing thiourea (B124793) groups, demonstrate that intramolecularly hydrogen-bonded conformations are adopted in solution. psu.edu
The conformation of N-2-benzothiazolyl-N-methyl-urea is a balance between the planar preference of the urea group and the steric hindrance imposed by its substituents. The urea functional group itself is critical in drug design, and understanding its conformational preferences is vital. nih.gov Systematic studies on N-aryl-N'-alkyl ureas reveal that the methylation pattern significantly impacts the preferred conformation, with both trans-trans and cis-trans conformations being energetically accessible. nih.gov
The following table includes representative ¹H NMR chemical shift data for protons in systems related to the benzothiazole scaffold, illustrating the electronic environment around the aromatic ring.
| Compound Type | Aromatic Proton Chemical Shifts (δ, ppm) | Reference |
| 3-Benzyl-benzo mdpi.compsu.eduimidazo[2,1-b]thiazole | 7.76 (d), 7.38–7.33 (m), 7.29–7.21 (m), 7.02 (t) | nih.gov |
| 3-(4-Chlorobenzyl)-benzo mdpi.compsu.eduimidazo[2,1-b]thiazole | 7.77 (d), 7.55 (d), 7.35–7.31 (m), 7.22 (d), 7.15 (t) | nih.gov |
Degradation Pathways and Kinetic Considerations of Structural Components
The stability of N-2-benzothiazolyl-N-methyl-urea is dependent on environmental conditions, and its degradation can proceed through pathways involving its core structural components: the N-methylurea group and the benzothiazole ring.
The N-methylurea moiety is susceptible to degradation, particularly under nitrosating conditions. N-Nitroso-N-methylurea (NMU) is a well-studied compound that serves as a proxy for understanding the potential reactivity of the N-methylurea group. medchemexpress.com NMU is a potent, direct-acting alkylating agent that can interact with and modify DNA, which can lead to mutations if the damage is not repaired. medchemexpress.com Its degradation is a critical aspect of its biological activity. The formation of NMU itself can occur from precursors in the presence of nitrite (B80452) under acidic conditions, similar to those found in the gastric environment. nih.gov
The degradation of N-nitroso compounds related to other heterocyclic drugs, such as N-nitroso-hydrochlorothiazide, has been shown to proceed via the formation of highly reactive aryl diazonium ions. researchgate.net This suggests a potential degradation pathway for N-2-benzothiazolyl-N-methyl-urea if it were to become nitrosated, where cleavage could lead to a benzothiazole diazonium species.
The table below outlines potential degradation products and mechanisms associated with the N-methylurea component.
| Degradation Condition | Key Intermediate/Process | Resulting Products/Effects |
| Acidic, with Nitrite | Nitrosation to form N-Nitroso-N-methylurea (NMU) | Formation of a potent alkylating agent |
| Decomposition of NMU | DNA Alkylation (e.g., O6-methylguanine formation) | Potential for gene mutations, cytotoxicity |
| Decomposition of NMU | Formation of Diazomethane (in synthesis) | Precursor for a versatile methylating reagent |
| Decomposition of related N-nitroso-aryl compounds | Formation of Aryl Diazonium Ions | Highly reactive intermediates that can react with various nucleophiles |
This table summarizes the known reactivity and degradation pathways of N-Nitroso-N-methylurea (NMU), a compound structurally related to the N-methylurea portion of the target molecule. Data compiled from sources medchemexpress.comresearchgate.net.
Hydrolysis Mechanisms of Urea Carboxylates and Related Structures
Neutral Hydrolysis: Under neutral conditions, the hydrolysis of ureas is generally slow. The process typically involves the nucleophilic attack of a water molecule on the carbonyl carbon. For N-substituted ureas, two competing pathways are often considered:
Addition-Elimination via Carbonyl (APOE mechanism): A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This is often facilitated by another water molecule that helps to deprotonate the attacking water and protonate the nitrogen atom of the leaving group. researchgate.net
Addition-Elimination via Nitrogen (APNE mechanism): In this pathway, a water molecule attacks the carbonyl carbon while a nitrogen atom of the urea abstracts a proton from a second water molecule. Computational studies have suggested that for both urea and the model compound tetramethylurea, this pathway, involving two water molecules, is the dominant one in neutral hydrolysis. researchgate.net
The rate of neutral hydrolysis is significantly influenced by the substituents on the nitrogen atoms. The presence of both an aromatic group (benzothiazolyl) and an alkyl group (methyl) on the same nitrogen in N-2-benzothiazolyl-N-methyl-urea introduces electronic and steric effects that modulate the reactivity of the carbonyl group.
Acid-Catalyzed Hydrolysis: In acidic solutions, the hydrolysis rate is often accelerated. The mechanism typically involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. researchgate.net For some N-nitro amides and related structures, A1-type mechanisms (unimolecular, involving a pre-equilibrium protonation) have been observed. epa.gov
Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This is generally an efficient pathway for the hydrolysis of amides and ureas, proceeding through a tetrahedral intermediate (a BAC2 mechanism). uokerbala.edu.iqepa.gov The rate of this reaction is dependent on the concentration of the hydroxide ion. uokerbala.edu.iq Studies on the alkaline hydrolysis of urea have shown that the reaction rate increases with the concentration of hydroxide ions. uokerbala.edu.iq
For some sterically hindered N-aryl ureas, an alternative mechanism involving the formation of a transient isocyanate intermediate has been proposed. nih.gov This occurs through the expulsion of an amine from a zwitterionic species. nih.gov Given the structure of N-2-benzothiazolyl-N-methyl-urea, the possibility of forming a benzothiazolyl isocyanate intermediate under certain conditions cannot be ruled out.
The following table summarizes the hydrolysis characteristics of related urea structures, providing a basis for understanding the potential behavior of N-2-benzothiazolyl-N-methyl-urea.
| Compound | Dominant Hydrolysis Mechanism | Key Findings/Rate Data | Reference |
|---|---|---|---|
| Urea | Neutral (APNE), Base-catalyzed (BAC2) | The first stage of hydrolysis to carbamic acid is rate-determining. researchgate.net Base-catalyzed elimination can also occur. uokerbala.edu.iq | uokerbala.edu.iqresearchgate.net |
| 1,1,3,3-Tetramethylurea (Me4U) | Neutral (APNE) | Used as a model for spontaneous urea hydrolysis; rate constant determined as 4.2 × 10⁻¹² s⁻¹. researchgate.net | researchgate.net |
| N-Aryl Ureas | Isocyanate intermediate formation | Hydrolysis can proceed via transient isocyanate intermediates, especially with steric hindrance. nih.gov | nih.gov |
| Carboxylic Acid Esters (for comparison) | Neutral, Acid-catalyzed (AAC2), Base-catalyzed (BAC2) | Half-lives at pH 7 range from days to years, demonstrating significant structural influence on reactivity. epa.gov | epa.gov |
Oxidative Degradation of Benzothiazole Substructures, e.g., by Hydroxyl Radicals
The benzothiazole moiety of N-2-benzothiazolyl-N-methyl-urea is susceptible to oxidative degradation, particularly by highly reactive species like hydroxyl radicals (•OH). Hydroxyl radicals are powerful, non-selective oxidants that play a key role in advanced oxidation processes (AOPs) for water treatment and in atmospheric chemistry. researchgate.netnih.gov
The reaction of hydroxyl radicals with aromatic compounds like benzothiazole typically proceeds via two primary mechanisms:
Hydroxyl Radical Addition: The •OH radical adds to the aromatic (benzo) ring, forming a hydroxycyclohexadienyl-type radical. This is often the dominant pathway for reaction with aromatic systems. researchgate.net This initial adduct can then undergo further reactions, often leading to the formation of hydroxylated derivatives.
Hydrogen Atom Abstraction: The •OH radical can abstract a hydrogen atom from a substituent group. In the case of N-2-benzothiazolyl-N-methyl-urea, this could potentially occur at the N-methyl group.
Research on the oxidative degradation of benzothiazole (BTH) itself has shown that it is efficiently degraded by processes that generate hydroxyl radicals. researchgate.net The reaction is rapid, with second-order rate constants reported in the range of (9.5 ± 1.7) × 10⁸ M⁻¹s⁻¹ to 6.2 x 10⁹ M⁻¹s⁻¹ at neutral pH. researchgate.netresearchgate.net The primary attack is on the benzene (B151609) ring, leading to the formation of various hydroxylated intermediates. researchgate.net
The table below presents kinetic data for the reaction of hydroxyl radicals with benzothiazole and related compounds, illustrating the high reactivity of these structures towards oxidative degradation.
| Compound | Second-Order Rate Constant (k•OH) (M⁻¹s⁻¹) | pH | Reference |
|---|---|---|---|
| Benzothiazole (BTH) | (9.5 ± 1.7) × 10⁸ | 7 | researchgate.net |
| Benzothiazole (BTH) | 6.2 × 10⁹ | 10.2 | researchgate.net |
| Benzothiazole (BTH) | 1.7 × 10¹⁰ | 2 | researchgate.net |
| Cyclopentenone (for comparison) | 1.2 × 10¹¹ | Not specified (Gas phase) | nih.gov |
Spectroscopic and Advanced Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the intricate structural details of N-2-benzothiazolyl-N-methyl-urea and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is fundamental for mapping the proton environments within the N-2-benzothiazolyl-N-methyl-urea molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment.
In a typical ¹H NMR spectrum of the parent compound, distinct signals corresponding to the methyl protons, the aromatic protons of the benzothiazole (B30560) ring, and the urea (B33335) N-H proton would be observed. For instance, the N-methyl protons typically appear as a singlet in the upfield region of the spectrum. The aromatic protons of the benzothiazole ring exhibit more complex splitting patterns (multiplets) in the downfield aromatic region, with their specific chemical shifts and coupling constants determined by their position on the ring and the electronic effects of the urea substituent. chemicalbook.com The urea N-H proton often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
For substituted analogues, the chemical shifts of the aromatic protons are significantly influenced by the nature and position of the substituents. Electron-donating groups tend to shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups cause a downfield shift (higher ppm).
Table 1: Representative ¹H NMR Spectral Data for N-2-benzothiazolyl-N-methyl-urea and Analogues
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₃ | ~2.8-3.5 | Singlet |
| Aromatic (Benzothiazole) | ~7.0-8.0 | Multiplet |
| Urea N-H | Variable (often broad) | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and any substituents on the benzothiazole ring.
Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of N-2-benzothiazolyl-N-methyl-urea. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton.
The carbonyl carbon of the urea group is characteristically found in the most downfield region of the spectrum, typically around 150-170 ppm, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The carbons of the benzothiazole ring appear in the aromatic region (approximately 110-155 ppm), with the carbon atom directly attached to the nitrogen of the urea group (C-2) showing a distinct chemical shift. The N-methyl carbon signal is observed in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Spectral Data for N-2-benzothiazolyl-N-methyl-urea
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| C=O (Urea) | ~150-170 |
| C-2 (Benzothiazole) | ~150-160 |
| Aromatic (Benzothiazole) | ~110-155 |
| N-CH₃ | ~30-40 |
Note: The exact chemical shifts can vary depending on the solvent and any substituents on the benzothiazole ring.
For analogues of N-2-benzothiazolyl-N-methyl-urea that contain fluorine atoms, ¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for structural characterization. rsc.org The ¹⁹F nucleus has a 100% natural abundance and a large chemical shift range, making it an excellent probe for molecular structure and environment. mdpi.com
The chemical shifts of the fluorine atoms are extremely sensitive to their electronic environment. mdpi.comnih.gov Therefore, the position of a fluorine substituent on the benzothiazole ring can be unequivocally determined by its characteristic ¹⁹F chemical shift. Furthermore, coupling between neighboring ¹⁹F nuclei or between ¹⁹F and ¹H or ¹³C nuclei can provide valuable information about the connectivity and through-bond or through-space proximity of these atoms. This technique is particularly useful in confirming the successful incorporation of fluorine into the target molecule and in studying the electronic effects of fluorine substitution. nih.gov
Advanced NMR techniques, such as two-dimensional (2D) NMR and variable-temperature (VT) NMR, can provide deeper insights into the dynamic and conformational properties of N-2-benzothiazolyl-N-methyl-urea. numberanalytics.com
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all ¹H and ¹³C signals. ipb.pt COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC spectra correlate proton signals with their directly attached carbons and carbons that are two or three bonds away, respectively. This comprehensive mapping of the molecular connectivity is crucial for confirming the proposed structure. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the molecule in solution. ipb.ptdiva-portal.org
Variable-Temperature (VT) NMR : VT-NMR studies can be employed to investigate dynamic processes such as restricted rotation around the C-N bond connecting the urea moiety to the benzothiazole ring. unibas.it At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals may broaden and coalesce, allowing for the determination of the energy barrier for this rotational process.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. measurlabs.com
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of N-2-benzothiazolyl-N-methyl-urea and its derivatives. researchgate.net HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the molecule. researchgate.net This high accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. measurlabs.com
The molecular ion peak ([M]⁺ or [M+H]⁺) in the HRMS spectrum provides the exact molecular weight of the compound. This experimental value can then be compared to the calculated theoretical mass for the proposed structure, providing strong evidence for its identity. In addition to the molecular ion, HRMS can also reveal the fragmentation pattern of the molecule, which can be used to further confirm the structure by identifying characteristic fragment ions corresponding to different parts of the molecule, such as the benzothiazole ring or the methylurea (B154334) moiety. researchgate.netnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and probing the structure of thermally labile molecules like N,N'-substituted ureas. rsc.orgnih.govproquest.com In ESI-MS analysis, the molecule is ionized, typically by protonation to form the [M+H]⁺ ion, and then transferred to the gas phase for mass analysis. rsc.orgnih.gov
Tandem mass spectrometry (MS/MS) experiments, where the protonated molecular ion is subjected to collision-induced dissociation (CID), provide valuable structural information through the analysis of fragmentation patterns. nih.govrsc.org For N,N'-substituted ureas, a characteristic fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov The specific fragments observed are diagnostic of the substituent groups attached to the urea core. The fragmentation patterns of positional isomers are often distinct, allowing for their differentiation, which can be challenging by other spectroscopic methods like NMR. nih.govnih.gov The study of fragmentation mechanisms, often supported by computational calculations, is crucial for the correct structural elucidation of synthetic products. nih.govrsc.org
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule. researchgate.net The IR spectrum of N-2-benzothiazolyl-N-methyl-urea is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the benzothiazole ring, the urea linkage, and the methyl group.
The covalent bonds within the molecule vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies that match their vibrational modes (e.g., stretching, bending). pressbooks.pub Analysis of the IR spectrum allows for the identification of key functional groups. For instance, the carbonyl (C=O) stretch of the urea group is typically a strong, sharp band. pressbooks.publibretexts.org The N-H stretching vibrations also give rise to distinct bands, the positions of which can be influenced by hydrogen bonding. The aromatic C-H and C=C stretching vibrations from the benzothiazole ring, as well as C-N stretching modes, will also be present in the spectrum.
Table 1: Expected IR Absorption Bands for N-2-benzothiazolyl-N-methyl-urea
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Urea) | Stretch | 3300-3500 |
| C-H (Aromatic) | Stretch | 3000-3100 libretexts.org |
| C-H (Methyl) | Stretch | 2850-3000 libretexts.org |
| C=O (Urea) | Stretch | 1670-1780 pressbooks.pub |
| C=N (Thiazole) | Stretch | ~1502-1694 nih.govnih.gov |
| C=C (Aromatic) | Stretch | 1400-1600 libretexts.org |
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals.
The position (λmax) and intensity of the absorption bands are sensitive to the extent of conjugation. cdnsciencepub.comresearchgate.net The benzothiazole ring system, with its fused benzene (B151609) and thiazole (B1198619) rings, creates an extended π-electron system. The electronic properties of substituents on this ring system can significantly alter the absorption spectrum. niscpr.res.in This makes UV-Vis spectroscopy a useful technique for probing the electronic effects within a series of related benzothiazole derivatives. researchgate.net
The three-dimensional conformation of N-aryl urea derivatives plays a critical role in determining their UV-Vis absorption characteristics. nih.govresearchgate.net The spatial arrangement of the benzothiazole ring relative to the urea group can affect the orbital overlap and, consequently, the energy of the electronic transitions.
X-ray Diffraction Analysis for Solid-State Molecular Geometry
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and torsion angles. nih.gov
While the specific crystal structure for N-2-benzothiazolyl-N-methyl-urea is not detailed in the provided context, analysis of closely related benzothiazole and urea-containing compounds reveals key structural features. X-ray structure determinations confirm the molecular connectivity and provide detailed geometric parameters. nih.govnih.gov
Table 2: Representative Bond Parameters from Related Benzothiazole Crystal Structures
| Bond/Angle | Description | Typical Value |
|---|---|---|
| C2-S1 | Carbon-Sulfur bond in thiazole ring | 1.750 (16) Å nih.gov |
| C2-N3 | Carbon-Nitrogen bond in thiazole ring | 1.300 (29) Å nih.gov |
| C=O | Carbonyl bond in urea/amide group | ~1.2-1.25 Å |
| C-N (amide) | Carbon-Nitrogen bond in urea/amide group | ~1.3-1.4 Å |
| C-C=C | Angle in acrylonitrile (B1666552) moiety attached to benzothiazole | 129.40 (12)° nih.gov |
| N-C=O | Angle around the carbonyl carbon | ~120-125° |
Note: These values are representative and taken from various benzothiazole-containing crystal structures. The exact parameters for N-2-benzothiazolyl-N-methyl-urea would require a specific crystallographic analysis of that compound.
Elucidation of Inter- and Intramolecular Interactions in Crystalline State
Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the crystal structure of "Urea, N-2-benzothiazolyl-N-methyl-" is not publicly available. Consequently, a specific analysis of the inter- and intramolecular interactions for this particular compound in its crystalline state cannot be provided at this time.
The elucidation of such interactions relies on the precise atomic coordinates obtained from single-crystal X-ray diffraction analysis. This technique reveals the three-dimensional arrangement of molecules within the crystal lattice, providing definitive information on bond lengths, bond angles, and the distances and geometries of non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces.
While general principles of intermolecular interactions in related structural motifs, such as substituted ureas and benzothiazole derivatives, are well-documented, a scientifically accurate and detailed description for the title compound is contingent upon the future availability of its crystal structure.
For context, studies on analogous compounds offer insights into the types of interactions that might be expected:
Hydrogen Bonding in Ureas: The urea moiety is a potent hydrogen bond donor (N-H groups) and acceptor (C=O group). In the crystalline state, ureas typically form extensive networks of intermolecular hydrogen bonds. For instance, N,N'-disubstituted ureas often form one-dimensional chains or tapes through N-H···O=C hydrogen bonds. nih.govnih.govnih.gov The presence of a methyl group in "Urea, N-2-benzothiazolyl-N-methyl-" would leave one N-H group available for such interactions.
Interactions of the Benzothiazole Ring: The benzothiazole group can participate in various non-covalent interactions. The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. nih.govmdpi.com The aromatic rings are capable of engaging in π-π stacking and C-H···π interactions, which are significant in stabilizing crystal packing. mdpi.com
Without the specific crystallographic data for "Urea, N-2-benzothiazolyl-N-methyl-", any detailed structural discussion, including data tables of bond lengths and angles related to its crystal packing, would be speculative. Further experimental research is required to determine the precise nature of the inter- and intramolecular interactions governing the solid-state architecture of this compound.
Computational and Theoretical Chemistry Studies of N 2 Benzothiazolyl N Methyl Urea
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, electronic charge distribution, and energetic stability. These calculations solve approximations of the Schrödinger equation to describe the behavior of electrons within the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been applied in the study of benzothiazole-urea derivatives to gain insights into their electronic characteristics and reactivity.
Molecular Geometry and Energy: DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in the N-2-benzothiazolyl-N-methyl-urea molecule, known as its equilibrium geometry. This process involves optimizing the molecular structure to find the lowest energy state. The resulting geometry provides precise bond lengths, bond angles, and dihedral angles.
Electronic Properties and Reactivity: A key outcome of DFT calculations is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. Studies on active benzothiazole-urea compounds have suggested a correlation between a smaller HOMO-LUMO energy gap and increased reactivity. nih.gov These calculations help elucidate the structure-activity relationships of these compounds. nih.gov
Spectroscopic Predictions: DFT can also predict various spectroscopic properties, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating vibrational frequencies, a theoretical IR spectrum can be generated and compared with experimental data to confirm the molecular structure. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra for structural determination. nih.gov
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for simplification. These methods are known for their high accuracy but are also computationally demanding.
While specific high-level ab initio studies on N-2-benzothiazolyl-N-methyl-urea are not widely published, these methods represent the next tier of theoretical investigation for refining properties calculated by DFT. Common ab initio methods include:
Hartree-Fock (HF): This is the simplest ab initio method, which provides a foundational approximation of the multi-electron wavefunction. However, it does not adequately account for electron correlation, the interaction between individual electrons.
Møller-Plesset Perturbation Theory (MP): This method improves upon the Hartree-Fock result by adding electron correlation as a perturbation. Second-order Møller-Plesset theory (MP2) is a common choice for adding a reasonable level of correlation. rsc.org
Coupled Cluster (CC): Regarded as one of the most accurate methods for small to medium-sized molecules, Coupled Cluster theory provides a highly accurate description of electron correlation. wikipedia.org Methods like CCSD (Coupled Cluster with Singles and Doubles) and CCSD(T) (which adds a perturbative correction for triple excitations) are often considered the "gold standard" in computational chemistry for obtaining near-exact results for a given basis set. wikipedia.orgtrygvehelgaker.no
For a molecule like N-2-benzothiazolyl-N-methyl-urea, these high-level methods could be employed to calculate extremely accurate reaction energies, conformational energy differences, and excited-state properties, providing a benchmark against which less computationally expensive methods like DFT are judged. The high computational cost, however, often limits their application to smaller molecular systems or specific, high-priority calculations.
Molecular Modeling and Simulation Techniques
Moving from the quantum realm to the atomic level, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with larger biological systems, such as proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., N-2-benzothiazolyl-N-methyl-urea) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction.
Studies have extensively used molecular docking to investigate how benzothiazole-urea derivatives interact with various biological targets. These simulations provide critical information on the binding poses and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking studies on benzothiazole-urea hybrids have been performed to understand their mechanism of action against bacterial enzymes and human receptors relevant to diseases like cancer and Alzheimer's. nih.govscispace.com
The insights from docking are instrumental in rational drug design. By visualizing how a molecule fits into the active site of a target protein, chemists can suggest modifications to the molecular structure to enhance binding affinity and selectivity, thereby improving its potential as a therapeutic agent. nih.gov
Table 1: Examples of Molecular Docking Studies on Benzothiazole-Urea Derivatives
| Target Protein | Therapeutic Area | Key Findings from Docking | Reference |
|---|---|---|---|
| Tyrosyl-tRNA synthetase (TyrRS) of S. aureus | Antibacterial | Active compounds showed favorable binding energies, with robust interactions pinpointing key amino acid residues, suggesting TyrRS inhibition as a likely mechanism. | nih.gov |
| 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) | Alzheimer's Disease | Derivatives were evaluated to understand key structural relationships required for inhibition, guiding the design of compounds with increased potency. | nih.gov |
| Estrogen Receptor Alpha (ERα) | Anticancer | Docking suggested specific amino acid overlaps that may influence binding affinity, consistent with experimental cell line results. | scispace.com |
| Sodium-glucose transporter (SGLT1) | Anticancer | Simulations helped rationalize the interaction with the transporter, correlating with observed activity in Caco-2 cancer cell lines. | scispace.com |
A molecule's conformation—its specific three-dimensional shape—is critical for its ability to interact with a biological target. Conformational analysis involves identifying the stable, low-energy conformations of a molecule and understanding the energy barriers between them.
For N-2-benzothiazolyl-N-methyl-urea, the urea (B33335) linker and the N-methyl group are of particular interest. The urea moiety has restricted rotation due to resonance, leading to distinct planar or near-planar conformations. rsc.org The introduction of a methyl group on one of the urea nitrogens can significantly influence the preferred conformation. Studies on similar N-methyl ureas have shown that methylation can disrupt planar conformations due to steric hindrance, potentially shifting the equilibrium from a trans,trans to a cis,cis arrangement of the flanking groups relative to the carbonyl. rsc.org
Exploring the conformational energy landscape helps identify the specific shape the molecule is likely to adopt in solution or within a protein's binding pocket. This is crucial because only certain conformations may be biologically active. For instance, X-ray crystallography studies on related benzothiazole (B30560) derivatives have determined specific torsion angles, such as the deviation of a methyl group from the plane of the benzothiazole ring, which defines the molecule's precise shape. nih.gov
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. By systematically modifying parts of the N-2-benzothiazolyl-N-methyl-urea scaffold and observing the resulting changes in potency, researchers can build predictive models that guide drug discovery efforts.
SAR studies on benzothiazole-urea derivatives have revealed several key insights:
Substitution on the Benzothiazole Ring: The position and nature of substituents on the benzothiazole ring can dramatically affect biological activity. In some immunosuppressive agents, substitutions at the 4-position of the ring were found to be optimal for activity. wikipedia.org
Substitution on the Urea Moiety: The groups attached to the urea nitrogens are critical. For immunosuppressive activity, an aryl group was found to be essential on the terminal nitrogen. wikipedia.org When the N-H group adjacent to the benzothiazole was replaced with an N-methyl group (as in the title compound), a decrease in potency was observed in some series, highlighting the sensitivity of the SAR to this position. wikipedia.org
Hybridization Approaches: Combining the benzothiazole-urea scaffold with other pharmacophores, such as quinoline (B57606), has been shown to produce hybrid compounds with synergistic effects, leading to vastly improved activity compared to the individual components. nih.gov
These relationships are often quantified by measuring the concentration of the compound required to achieve a certain level of biological effect, such as the half-maximal inhibitory concentration (IC₅₀).
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzothiazole-Urea Scaffolds
| Biological Target/Activity | Key Structural Requirements for Activity | Reference |
|---|---|---|
| Immunosuppression | An aryl group on the terminal urea nitrogen is crucial. Halogen substitutions (Cl, F) on this aryl group are favorable. Methylation of the nitrogen adjacent to the benzothiazole ring decreases potency. | wikipedia.org |
| Glycogen Synthase Kinase-3 (GSK-3β) Inhibition | Specific substitutions on the benzothiazole ring (e.g., at the 6-position) combined with a p-methoxybenzyl group on the urea led to potent inhibitors. | wikipedia.org |
| Adenosine A₂B Receptor Antagonism | The presence of the urea derivative itself was found to enhance potency against the A₂B receptor. | wikipedia.org |
| Antitubercular Activity | Hybridization of the benzothiazole-urea scaffold with a quinoline moiety resulted in compounds with potent activity against Mycobacterium tuberculosis. | nih.gov |
Free-Wilson Analysis for Substituent Contributions to Activity
The general equation for a Free-Wilson model is:
Activity = μ + Σ(substituent contributions)
where μ represents the average biological activity of the parent structure.
While a specific Free-Wilson analysis for N-2-benzothiazolyl-N-methyl-urea is not detailed in the reviewed literature, the methodology has been successfully applied to related benzothiazole structures. For instance, a study on a series of 91 benzothiazolium salts utilized the Free-Wilson model in the Fujita-Ban modification to determine the quantitative contributions of various substituents to their toxicity against Euglena gracilis. nih.gov The analysis revealed that certain substituents significantly increased activity. nih.gov This approach allows for the prediction of toxicity or activity for a large number of compounds based on the calculated group contributions. nih.gov
Table 1: Example of Substituent Contributions to Activity in Benzothiazolium Salts
This table illustrates the type of data generated from a Free-Wilson analysis, showing how different substituents can positively or negatively contribute to the biological activity of the core structure.
| Substituent Position | Substituent Group | Contribution to Activity | Reference |
|---|---|---|---|
| R1 | Styryl | Positive | nih.gov |
| R1 | SCH2C6H5 | Positive | nih.gov |
| R2 | Propargyl | Positive | nih.gov |
| R2 | Allyl | Positive | nih.gov |
| Benzene (B151609) Ring | Various | Positive | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Approaches
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.org These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new or untested compounds, guiding drug design and development. ijnrd.orgwikipedia.org
For benzothiazole and urea derivatives, various QSAR studies have been conducted to understand the structural requirements for their biological activities, such as anticancer and antitubercular effects. researchgate.netnih.govnih.gov These studies often employ methods like multiple linear regression (MLR) and machine learning techniques such as partial least squares support vector machine (PLS-LS-SVM). nih.gov
A QSAR study on diaryl urea derivatives as B-RAF inhibitors revealed that descriptors related to molecular size, branching, aromaticity, and polarizability were crucial for their inhibitory activity. nih.gov Another study on benzyl (B1604629) urea derivatives established a correlation between their structural properties and antitumor activities, leading to the design of new, more potent compounds. nih.gov For benzothiazoles, QSAR has been applied to derivatives to investigate their antitumor properties. researchgate.net The hybridization of quinoline, urea, and benzothiazole scaffolds has shown a synergistic effect, resulting in hybrids with significantly improved antitubercular activity compared to the individual components. nih.gov
Table 2: Summary of QSAR Studies on Benzothiazole and Urea Derivatives
| Compound Class | Biological Activity | QSAR Model/Method | Key Findings/Descriptors | Reference |
|---|---|---|---|---|
| Diaryl Urea Derivatives | B-RAF Inhibition | MLR, PLS-LS-SVM | Size, degree of branching, aromaticity, and polarizability affect inhibition. | nih.gov |
| Benzyl Urea Derivatives | Anticancer | 2D and 3D-QSAR | Established correlation between structure and anti-tumor activity to design new compounds. | nih.gov |
| Quinoline-Urea-Benzothiazole Hybrids | Antitubercular | In silico ADME | Most hybrids possess drug-like properties and improved activity due to synergistic effects. | nih.gov |
| Benzothiazole Piperazine Derivatives | Antitumor | Semiempirical MO Theory, DFT | Investigated minimum energy structures and electronic properties to relate to activity. | researchgate.net |
Computational Prediction of Biological Activities of Benzothiazolyl Ureas
Computational methods, particularly molecular docking, are instrumental in predicting and understanding the biological activities of benzothiazolyl ureas. mdpi.commdpi.com These techniques simulate the interaction between a small molecule (ligand) and a biological target (receptor), predicting binding affinity and orientation. mdpi.com
Studies have employed these methods to explore the potential of benzothiazolyl ureas and related structures as anticancer, antibacterial, and antiviral agents. For example, molecular docking of (thio)urea benzothiazole derivatives identified a lead candidate with excellent anticonvulsant activity by predicting its binding affinity to the target receptor. mdpi.com In the development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), benzothiazole-urea hybrids were designed, and their potent activity was confirmed through biological evaluation. nih.gov
Computational studies on benzothiazole derivatives using Density Functional Theory (DFT) have been used to evaluate thermodynamic and chemical properties. mdpi.com These calculations, combined with molecular docking, help to understand the binding patterns of these compounds toward target proteins in bacteria like Klebsiella aerogenes and Staphylococcus aureus. mdpi.comresearchgate.net Furthermore, the anti-HIV potential of certain benzothiazole derivatives has been investigated, with computational analysis clarifying their mode of action as non-nucleoside reverse transcriptase inhibitors. mdpi.com
Table 3: Predicted Biological Activities and Computational Methods for Benzothiazole Derivatives
| Compound Class | Predicted Activity | Computational Method | Target | Reference |
|---|---|---|---|---|
| (Thio)Urea Benzothiazole Derivatives | Anticonvulsant | Molecular Docking (AutoDock 4.2) | Not Specified | mdpi.com |
| Benzothiazole-Urea Hybrids | Antibacterial (Anti-MRSA) | Structure-based Design | Not Specified | nih.gov |
| Benzothiazole Derivatives | Antibacterial | DFT, Molecular Docking | Proteins from K. aerogenes and S. aureus | mdpi.comresearchgate.net |
| Urea Benzothiazole Derivatives | Anticancer (PI3K inhibitor) | Structure-Activity Relationship | PI3K | mdpi.com |
| Benzothiazole Derivatives | Anti-HIV | Enzyme Immunoassay, SAR | Reverse Transcriptase | mdpi.com |
| Quinoline-Urea-Benzothiazole Hybrids | Antitubercular | In silico ADME Profiling | Mycobacterium tuberculosis | nih.gov |
Theoretical Studies on Reaction Pathways and Energetics of Benzothiazole Oxidation
Theoretical studies are crucial for elucidating the complex reaction mechanisms of benzothiazoles in various environments. A significant area of research is the atmospheric oxidation of benzothiazole by hydroxyl radicals (OH), which is a major degradation pathway in the gas phase. nih.gov
Combined experimental and theoretical investigations have determined the kinetics and products of the reaction between benzothiazole (BTH) and OH radicals. nih.gov The reaction is initiated by the attack of OH on the BTH molecule, which can occur at different positions. Theoretical calculations show that the dominant pathway involves the addition of OH to the benzene ring, accounting for approximately 93% of the reaction. researchgate.net This leads to the formation of four different hydroxybenzothiazole (n-OHBTH) products. nih.gov The relative yields of these products are well-predicted by the calculated formation energies of the pre-reaction OH···BTH complex. nih.gov
A smaller fraction of the reaction occurs via OH attack on the thiazole (B1198619) ring's -CH group. nih.gov The subsequent reactions of the OHBTH intermediates with molecular oxygen (O₂) lead to the formation of several stable products, which have also been successfully predicted by theory. nih.gov
Studies comparing the oxidation of benzothiazole with its 2-methyl derivative (MeBTH) show that the methyl group has a notable impact on reactivity. researchgate.net The rate constant for the reaction of MeBTH with OH is about 50% faster than that for BTH, indicating that the methyl substituent enhances the reaction rate. researchgate.net
Table 4: Kinetic Data for the Gas-Phase Oxidation of Benzothiazole by OH Radicals
| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (days) | Reference |
|---|---|---|---|
| Benzothiazole (BTH) | 2.1 ± 0.1 × 10⁻¹² | 5.5 | nih.gov |
| 2-Methylbenzothiazole (MeBTH) | 3.0 ± 0.4 × 10⁻¹² | ~3.7 | researchgate.net |
Mechanistic Insights into Biological Activities in Vitro Investigations
Enzyme and Protein Inhibition Mechanisms
The ability of N-2-benzothiazolyl-N-methyl-urea and related compounds to modulate the activity of specific enzymes and proteins is central to their biological effects. The following sections detail the mechanistic understanding of these interactions derived from in vitro studies.
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) and Mechanism of Action
N-2-benzothiazolyl-N-methyl-urea derivatives have emerged as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial enzyme implicated in neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com In vitro studies have been instrumental in elucidating the mechanism of this inhibition.
Research has shown that certain benzothiazolyl ureas act as uncompetitive inhibitors of 17β-HSD10 with respect to the substrate acetoacetyl-CoA. nih.gov This indicates that the inhibitor binds to the enzyme-substrate complex. The most effective inhibitors in this class typically feature a 3-chloro and 4-hydroxy substitution on the phenyl ring and a small substituent at the 6-position of the benzothiazole (B30560) moiety, connected by a urea (B33335) linker. nih.gov These compounds have demonstrated IC50 values in the low micromolar range (1–2 μM). nih.gov
Further investigations have identified mixed-type inhibition for other benzothiazole-based inhibitors, suggesting that they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov This points to a noncovalent binding within the active site of 17β-HSD10. nih.gov The inhibition of 17β-HSD10 is considered a promising therapeutic strategy as it may help restore the balance of neuroprotective steroids like 17β-estradiol (E2) and allopregnanolone (B1667786) (ALLOP), whose metabolism is disrupted in Alzheimer's disease. nih.gov The interaction between 17β-HSD10 and the amyloid-beta (Aβ) peptide is a key factor in Alzheimer's-related mitochondrial dysfunction. mdpi.comnih.gov By inhibiting the enzyme, these compounds can mitigate Aβ-mediated cytotoxicity and oxidative stress. nih.govresearchgate.net
Table 1: Inhibitory Activity of Benzothiazolyl Urea Derivatives against 17β-HSD10
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 4at | 1-2 | Uncompetitive | nih.gov |
| 4bb | 1-2 | Uncompetitive | nih.gov |
| 4bg | 1-2 | Uncompetitive | nih.gov |
| Compound 3 | 0.095 | Mixed-type | nih.gov |
| Compound 5 | Not specified | Mixed-type | nih.gov |
| Compound 6 | Not specified | Mixed-type | nih.gov |
Modulation of Glycogen Synthase Kinase-3 Beta (GSK-3β) Activity
Glycogen synthase kinase-3 beta (GSK-3β) is another key enzyme implicated in a range of pathologies, including neurodegenerative diseases. nih.govresearchgate.net In vitro studies have revealed that benzothiazole urea derivatives can effectively modulate GSK-3β activity.
One study identified a 6-tetrazole p-methoxybenzyl-substituted urea benzothiazole derivative as a potent inhibitor of GSK-3β, with an IC50 value of 140 nM. nih.gov This represented a more than two-fold increase in activity compared to the reference compound. nih.gov The mechanism of action for some related compounds has been identified as allosteric modulation, offering a more specific means of inhibiting GSK-3β and potentially avoiding side effects associated with strong inhibition. nih.gov The inhibition of GSK-3β activation has been shown to protect against retinal degeneration in preclinical models by modulating the Wnt/β-catenin signaling pathway. nih.gov
Inhibition of DNA Gyrase and Topoisomerase IV Enzymes
The bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. nih.govnih.gov Benzothiazole ethyl urea compounds have demonstrated potent inhibitory activity against these enzymes.
In vitro biochemical assays have shown that these compounds inhibit the ATPase function of both DNA gyrase (specifically the GyrB subunit) and topoisomerase IV (the ParE subunit). nih.govnih.gov The IC50 values for this inhibition are in the nanomolar range, with some compounds exhibiting potent activity against both enzymes from various bacterial species, including Escherichia coli and Staphylococcus aureus. nih.govnih.govacs.org This dual-targeting mechanism is advantageous as it can reduce the frequency of spontaneous resistance development. nih.gov The inhibition of DNA supercoiling by DNA gyrase has also been observed. nih.govnih.gov
Table 2: Inhibitory Activity of Benzothiazole Ethyl Urea Derivatives against Bacterial Topoisomerases
| Compound | Target Enzyme | IC50 (µg/mL) | Bacterial Source | Reference |
|---|---|---|---|---|
| Compound A | DNA Gyrase | <0.1 | E. coli | nih.gov |
| Compound A | Topoisomerase IV | <0.1 | E. coli | nih.gov |
| Compound B | DNA Gyrase | <0.1 | E. coli | nih.gov |
| Compound B | Topoisomerase IV | <0.1 | E. coli | nih.gov |
| Compound 50a | S. aureus Topoisomerase IV | 0.012 | S. aureus | nih.gov |
Monoamine Oxidase (MAO-B) Inhibition and Binding Interactions
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. nih.govnih.gov While direct studies on N-2-benzothiazolyl-N-methyl-urea are limited, the broader class of MAO-B inhibitors provides mechanistic context.
MAO-B inhibitors block the degradation of dopamine, thereby increasing its levels in the brain. nih.govnih.gov This symptomatic relief is a primary mechanism of action. nih.gov Furthermore, by preventing the breakdown of dopamine, these inhibitors also reduce the formation of neurotoxic byproducts, such as hydrogen peroxide and reactive aldehydes, which contribute to oxidative stress. nih.gov Some MAO-B inhibitors are also believed to have neuroprotective effects by inducing the expression of antioxidant enzymes and anti-apoptotic proteins. nih.govnih.gov
p56Lck Inhibitory Activity and SAR Studies
The lymphocyte-specific protein tyrosine kinase (p56Lck) is a crucial enzyme in T-cell signaling. A series of 6-substituted urea benzothiazoles were synthesized and evaluated for their ability to inhibit p56Lck, with the goal of understanding their structure-activity relationships (SAR). nih.gov These studies are vital for optimizing the potency and selectivity of these compounds as potential immunomodulatory agents. The SAR analysis helps in identifying the key structural features of the benzothiazole urea scaffold that are essential for effective inhibition of p56Lck.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
In addition to their enzyme-inhibiting properties, benzothiazole urea derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities in vitro. tandfonline.commdpi.comnih.gov
Studies have shown that these compounds are effective against a range of pathogenic bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.govijres.org They also exhibit activity against various fungal species. tandfonline.commdpi.com The minimal inhibitory concentrations (MICs) for these activities are often in the range of 12.5 to 100 µg/mL. tandfonline.commdpi.com The mechanism of their antimicrobial action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, as detailed in section 6.1.3. nih.gov The structure-activity relationship studies indicate that the nature and position of substituents on the benzothiazole and phenyl rings significantly influence the antimicrobial potency. tandfonline.comnih.gov For instance, the presence of specific halogen or nitro groups can enhance activity. tandfonline.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| N-2-benzothiazolyl-N-methyl-urea |
| 17β-Hydroxysteroid Dehydrogenase Type 10 |
| Acetoacetyl-CoA |
| 17β-estradiol |
| Allopregnanolone |
| Amyloid-beta |
| Glycogen Synthase Kinase-3 Beta |
| Wnt/β-catenin |
| DNA Gyrase |
| Topoisomerase IV |
| Monoamine Oxidase B |
| Dopamine |
| Hydrogen peroxide |
| p56Lck |
| Staphylococcus aureus |
| Escherichia coli |
Antibacterial Spectrum and Efficacy against Specific Bacterial Strains (e.g., Gram-positive, MRSA)
While various benzothiazole derivatives have demonstrated antibacterial properties, specific in vitro studies detailing the antibacterial spectrum and efficacy of Methabenzthiazuron against particular bacterial strains, including Gram-positive bacteria and Methicillin-resistant Staphylococcus aureus (MRSA), are not prominently available in the reviewed literature. Research has shown that other substituted benzothiazole ureas can be active against Gram-positive pathogens, but direct data for the N-methyl derivative, Methabenzthiazuron, is lacking. nih.gov
Antifungal Efficacy and Related Mechanisms
Methabenzthiazuron has been identified commercially as a fungicide. However, detailed in vitro investigations into its specific antifungal efficacy, the spectrum of susceptible fungal species, and the underlying molecular mechanisms of its fungicidal action are not sufficiently documented in the accessible research. The broader chemical family of (thio)urea benzothiazole derivatives is known to possess antifungal properties, but specific mechanistic pathways for Methabenzthiazuron are not specified. nih.gov
Anticancer and Antitumor Mechanisms (In Vitro)
Inhibition of Cell Proliferation and Growth in Cancer Cell Lines
Investigations into the potential anticancer properties of Methabenzthiazuron are not found in the reviewed scientific literature. While other urea derivatives and benzothiazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, there is no specific data available regarding the in vitro activity of Methabenzthiazuron on the proliferation and growth of cancer cells. mdpi.comnih.gov
Assessment of Selective Antitumor Activity Profiles
Consistent with the lack of data on its general anticancer activity, there are no available in vitro assessments of any selective antitumor activity for Methabenzthiazuron. The selectivity of a compound for cancer cells over non-cancerous cells is a critical aspect of anticancer drug research, but such studies have not been reported for this specific molecule.
Miscellaneous In Vitro Biological Actions and Proposed Mechanisms
The most clearly defined in vitro biological action of Methabenzthiazuron is its herbicidal activity. Its mechanism of action is the inhibition of photosynthetic electron transport at photosystem II in plants. herts.ac.ukmedchemexpress.com This disruption of a fundamental process in plant physiology leads to the death of susceptible weeds, which is the basis for its use in agriculture to control a broad spectrum of weeds in crops like cereals and legumes. herts.ac.ukmedchemexpress.com
Reactive Oxygen Species (ROS) Scavenging Activity of Benzothiazolyl Ureas
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, an overproduction of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.gov Antioxidants can mitigate oxidative stress by neutralizing these harmful species. The antioxidant potential of benzothiazole derivatives, including ureas, has been a subject of scientific inquiry. nih.govmdpi.com
The antioxidant activity of these compounds is often evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. mdpi.com The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov
While direct studies on the ROS scavenging mechanism of N-2-benzothiazolyl-N-methyl-urea are limited, research on structurally similar benzothiazolyl ureas and other benzothiazole derivatives provides valuable insights. The urea moiety itself is recognized for its ability to form hydrogen bonds, with the NH group acting as a hydrogen bond donor and the oxygen atom as an acceptor, facilitating interactions with various biological targets. nih.gov This characteristic, coupled with the electron-donating potential of the benzothiazole ring system, likely contributes to the antioxidant capacity of these molecules. The mechanism of action is believed to involve the donation of a hydrogen atom from the urea's nitrogen or the benzothiazole ring to a free radical, thereby stabilizing it.
Studies on various substituted benzothiazole derivatives have shown that the nature and position of substituents on the benzothiazole ring and the urea moiety can significantly influence their antioxidant activity. For instance, the presence of electron-donating groups is generally associated with enhanced radical scavenging potential.
Table 1: In Vitro Antioxidant Activity of Selected Benzothiazole Derivatives
| Compound/Extract | Assay | Results | Reference |
| Novel benzothiazole containing 4H-Pyrimido[2,1-b]benzothiazoles derivatives | DPPH radical scavenging activity | All derivatives (4a-4l) showed antioxidant properties. | researchgate.net |
| Thiazole-Derived Polyphenolic Compounds | DPPH and ABTS radical scavenging assays | Compound 7j showed the lowest IC50 in the DPPH assay, and compound 7k had the lowest IC50 in the ABTS assay. | mdpi.com |
| N-Containing Benzothiazine Derivatives | DPPH radical scavenging activity | Compounds with -Cl and -Br groups (2, 3, 6, and 7) showed enhanced antioxidant activity. |
This table is for illustrative purposes and showcases the antioxidant potential within the broader class of benzothiazole derivatives.
Antifeedant and Acaricidal Activities
The control of agricultural pests is a critical challenge, and the development of new, effective, and environmentally safer pesticides is an ongoing research focus. Benzothiazole derivatives have shown promise in this area, exhibiting both antifeedant and acaricidal properties. mdpi.com Antifeedants are substances that deter feeding by insects, while acaricides are pesticides that kill mites and ticks.
A review of the biological activities of (thio)urea benzothiazole derivatives highlights the potential of this class of compounds. mdpi.com Specifically, certain N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas and their cyclized counterparts, 1-(4/6-substituted-benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids, have demonstrated potent antifeedant and acaricidal activities against the agricultural pests Spodoptera litura (tobacco cutworm) and Tetranychus urticae (two-spotted spider mite), respectively. mdpi.com
While these findings are for thiourea (B124793) analogs, the structural similarity to N-2-benzothiazolyl-N-methyl-urea suggests that it may also possess similar biological activities. The mechanism of action for antifeedant and acaricidal properties is likely multifaceted. For antifeedant activity, the compound may interact with the taste receptors of the insect, rendering the treated plant material unpalatable. journalspress.com In the case of acaricidal activity, the compound could interfere with essential physiological processes in the mites, leading to mortality. nih.govnih.gov The specific molecular targets for these activities in benzothiazolyl ureas are yet to be fully elucidated.
Table 2: Reported Antifeedant and Acaricidal Activities of Related Compounds
| Compound Class | Target Pest | Activity | Reference |
| N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | Spodoptera litura | Antifeedant | mdpi.com |
| 1-(4/6-substituted-BT-2-yl)-3-phenyl-2-thiobarbituric acids | Spodoptera litura | Antifeedant | mdpi.com |
| N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | Tetranychus urticae | Acaricidal | mdpi.com |
| 1-(4/6-substituted-BT-2-yl)-3-phenyl-2-thiobarbituric acids | Tetranychus urticae | Acaricidal | mdpi.com |
This table presents data for thiourea derivatives, which are structurally related to the urea compound of interest.
Environmental Fate and Degradation Studies of Benzothiazolyl Urea Structures
Biodegradation Pathways and Rates
Biodegradation is a primary mechanism for the breakdown of organic compounds in the environment, mediated by microorganisms.
The urea (B33335) component of N-2-benzothiazolyl-N-methyl-urea is susceptible to hydrolysis, a reaction catalyzed by the urease enzyme, which is widespread in soil bacteria and fungi. google.com Urea itself is a very stable molecule, but in the presence of urease, its hydrolysis to ammonia (B1221849) and carbamic acid is rapid. google.comresearchgate.net The carbamic acid formed subsequently decomposes to ammonia and carbon dioxide. google.com This enzymatic degradation is significantly faster than spontaneous hydrolysis. researchgate.net
The rate of urea hydrolysis in soil is influenced by factors such as soil pH. researchgate.net For instance, in acidic soils with a pH of around 5.2, the hydrolysis of urea can take twice as long compared to more neutral or alkaline conditions. google.com The ammonia produced can be volatilized into the atmosphere or react with water to form the ammonium (B1175870) ion (NH₄⁺), which can be taken up by plants. google.com
The benzothiazole (B30560) structure is also subject to microbial degradation. Studies have shown that various bacteria, particularly from the genus Rhodococcus, are capable of degrading benzothiazole and its derivatives. nih.govresearchgate.netoup.com For example, Rhodococcus erythropolis and Rhodococcus strain PA have been shown to utilize benzothiazole as a source of carbon, nitrogen, and energy. nih.govresearchgate.net
The degradation pathway of benzothiazole often initiates with hydroxylation. Several studies have demonstrated that the microbial degradation of benzothiazole (BT) leads to the formation of 2-hydroxybenzothiazole (B105590) (OBT). nih.govresearchgate.net This intermediate is then further hydroxylated to a dihydroxybenzothiazole. nih.gov The degradation pathways of different benzothiazole derivatives appear to converge at the formation of OBT. nih.gov For instance, benzothiazole-2-sulfonate (BTSO₃) is transformed into OBT under anaerobic conditions. nih.gov
Further degradation of the benzothiazole ring system can proceed through ring cleavage. For example, some bacterial strains, such as Alcaligenes sp. MH146, have been shown to possess catechol 2,3-dioxygenase activity, indicating that the benzene (B151609) ring of benzothiazole derivatives is opened via a meta-cleavage pathway. researchgate.net Mixed microbial cultures derived from activated sludge have also been shown to be effective in degrading benzothiazoles. oup.comd-nb.infooup.com
Table 1: Microbial Degradation of Benzothiazole Derivatives
| Microorganism/Culture | Substrate | Key Intermediates/Products | Degradation Pathway |
|---|---|---|---|
| Rhodococcus erythropolis | Benzothiazole (BT), 2-Hydroxybenzothiazole (OBT), Benzothiazole-2-sulfonate (BTSO₃) | 2-Hydroxybenzothiazole (OBT), Dihydroxybenzothiazole | Hydroxylation |
| Rhodococcus strain PA | Benzothiazole (BTH) | Ammonia, Sulphate | meta-cleavage pathway suggested |
| Alcaligenes sp. MH146 | 2-Mercaptobenzothiazole (B37678) (2-MBT) | Catechol | meta-cleavage of benzene ring |
Atmospheric Transformation and Products
Once in the atmosphere, organic compounds can undergo transformation through reactions with various atmospheric oxidants.
The atmospheric fate of N-2-benzothiazolyl-N-methyl-urea is likely influenced by its reactions with key atmospheric oxidants, primarily the hydroxyl (OH) radical. researchgate.net While direct studies on this specific compound are limited, research on analogous aromatic radical reactions provides insights. The reaction of the N-methyl-pyridinium-4-yl radical cation, an analogue for aromatic radicals, with alkynes has been shown to proceed rapidly at ambient temperatures. rsc.org This reaction involves the formation of an activated vinyl radical adduct which can then undergo further reactions. rsc.org A proposed mechanism involves H-atom shuttling between the aromatic ring and the side-chain, leading to the formation of a resonance-stabilized radical, followed by cyclization or dissociation. rsc.org It is plausible that the benzothiazole ring of N-2-benzothiazolyl-N-methyl-urea could undergo similar reactions with hydroxyl radicals in the atmosphere.
The reaction of N-2-benzothiazolyl-N-methyl-urea with atmospheric oxidants can lead to the formation of various byproducts. Oxidation of the benzothiazole moiety can occur, potentially leading to hydroxylated derivatives, similar to those observed in microbial degradation.
Furthermore, under conditions where nitrogen oxides are present, the formation of nitrated byproducts is possible. The N-methylurea portion of the molecule could be susceptible to nitrosation. For instance, the herbicide N-methyl-N'-(2-benzothiazolyl)-urea has been shown to form a carcinogenic N-nitroso compound in the presence of nitrite (B80452). nih.gov Similarly, N-nitroso-N-methylurea can be formed from the nitrosation of creatine, a precursor, in the presence of nitrite under acidic conditions, a process that has been observed in various food samples. nih.gov In the atmosphere, nitrogen monoxide (•NO) can be oxidized to the nitrite ion (NO₂⁻), which can participate in nitrosation reactions. mdpi.com Peroxynitrite, formed from the reaction of superoxide (B77818) and nitric oxide, can also lead to the nitration of organic molecules. mdpi.com
Environmental Mobility and Potential for Persistence of Component Structures
The environmental mobility and persistence of N-2-benzothiazolyl-N-methyl-urea are governed by the physicochemical properties of its constituent structures. Substituted benzothiazoles generally exhibit low vapor pressures, suggesting they are more likely to be found in condensed phases such as water, soil, and sediment rather than the atmosphere. researchgate.net
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| N-2-benzothiazolyl-N-methyl-urea | - |
| Benzothiazole | BT, BTH |
| 2-Hydroxybenzothiazole | OBT, OHBT |
| Benzothiazole-2-sulfonate | BTSO₃ |
| 2-Mercaptobenzothiazole | MBT, 2-SH-BTH |
| Methylthiobenzothiazole | MTBT |
| N-methyl-N'-(2-benzothiazolyl)-urea | Benzthiazuron |
| N-nitroso-N-methylurea | NMU |
| Ammonia | NH₃ |
| Ammonium | NH₄⁺ |
| Carbon dioxide | CO₂ |
| Hydroxyl radical | •OH |
| Nitrogen monoxide | •NO |
Advanced Analytical Methodologies for Characterization and Detection of Benzothiazolyl Ureas
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For benzothiazolyl ureas, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools, often coupled with mass spectrometry for definitive identification.
HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds like many benzothiazolyl ureas. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Recent studies have demonstrated the utility of reverse-phase HPLC for the analysis of related benzothiazole (B30560) compounds. For instance, a method for the simultaneous determination of 2-mercaptobenzothiazole (B37678) (MBT) and its oxidation product, 2,2'-dithiobis-benzothiazole (MBTS), utilized a C18 column. ijpsonline.com The mobile phase consisted of a mixture of tetrahydrofuran (B95107), acetonitrile (B52724), and a buffer, with detection achieved using a UV detector at 240 nm. ijpsonline.com This approach highlights the potential for UV detection in the analysis of benzothiazolyl ureas, which possess chromophoric benzothiazole rings.
For the determination of N-methylurea, a related compound, an RP-HPLC method was developed using an Atlantis dC18 column with a mobile phase gradient of potassium phosphate (B84403) buffer and acetonitrile, and detection at 205 nm. humanjournals.com Similarly, a method for diazolidinyl urea (B33335) in a cream formulation used a C18 column with UV detection at 214 nm. nih.gov These examples underscore the adaptability of HPLC with UV detection for urea-containing compounds, suggesting its applicability to N-2-benzothiazolyl-N-methyl-urea.
Table 1: Examples of HPLC Methods for Related Compounds
| Analyte | Column | Mobile Phase | Detection | Reference |
| 2-Mercaptobenzothiazole (MBT) & 2,2'-Dithiobis-benzothiazole (MBTS) | Microbondapak C18 | THF:Acetonitrile:Buffer (40:40:20 v/v), pH 4.0 | UV at 240 nm | ijpsonline.com |
| N-Methylurea | Atlantis dC18 | Gradient of Potassium Phosphate buffer and Acetonitrile | UV at 205 nm | humanjournals.com |
| Diazolidinyl Urea | C18 | Acetonitrile:Water | UV at 214 nm | nih.gov |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While some urea herbicides can be analyzed by GC, they may undergo degradation in the injector port, forming more stable derivatives. unipa.it For instance, many phenylureas form their corresponding carbamic acid methyl esters upon injection. unipa.it This suggests that direct GC analysis of N-2-benzothiazolyl-N-methyl-urea might be challenging due to potential thermal decomposition.
To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte. For the analysis of urea, derivatization with trifluoroacetamide (B147638) (MTBSTFA) has been used to create a more volatile derivative suitable for GC analysis. google.com Another approach involves the conversion of urea to a trimethylsilyl (B98337) ether derivative of 2-hydroxypyrimidine. nih.gov These derivatization strategies could potentially be adapted for the GC analysis of N-2-benzothiazolyl-N-methyl-urea.
Some benzothiazole derivatives, such as 2-mercaptobenzothiazole (MBT), are known to decompose during hot splitless injection in GC. researchgate.net A programmable temperature vaporization (PTV) inlet can be used to prevent this decomposition by introducing the sample into a cold inlet, which is then gradually heated. researchgate.net This technique could be beneficial for the GC analysis of thermally sensitive benzothiazolyl ureas.
The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for both separation and unequivocal identification of analytes.
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has been successfully applied to the analysis of various benzothiazole and urea derivatives. For instance, a rapid and sensitive LC-MS/MS method was developed for the determination of dimethyl benzoylphenyl urea in human plasma. nih.gov This method utilized electrospray ionization (ESI) in the positive mode and monitored the transition of the protonated molecule to a specific product ion. nih.gov Similarly, LC-MS/MS has been used for the determination of 2-mercaptobenzothiazole in human urine, where enzymatic hydrolysis was performed prior to analysis to measure the total concentration. nih.govpublisso.de The high selectivity of LC-MS/MS is particularly advantageous when analyzing complex matrices.
GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. The use of GC-MS allows for the separation of analytes by GC followed by their identification based on their mass spectra. Studies on urea herbicides have utilized GC-MS to confirm the identity of degradation products formed in the GC injector. unipa.it Furthermore, GC-MS has been instrumental in the unambiguous identification and differentiation of regioisomers of aroylbenzofurans, which can be challenging to distinguish by other means. nih.govresearchgate.net For the analysis of urea itself, GC-MS methods have been developed that involve derivatization to improve chromatographic performance and allow for sensitive detection. nih.govnih.gov A GC-MS/MS method using selective reaction monitoring (SRM) has also been developed for the rapid quantification of urea in complex samples after derivatization. google.com
Sample Preparation and Extraction Methods for Complex Matrices
Prior to instrumental analysis, analytes often need to be extracted and concentrated from the sample matrix to remove interferences and improve detection limits. The choice of extraction method depends on the nature of the sample and the analyte.
Liquid-Liquid Extraction (LLE): LLE is a classical extraction technique based on the partitioning of a solute between two immiscible liquid phases. While effective, it can be time-consuming and require large volumes of organic solvents.
Solid Phase Extraction (SPE): SPE is a more modern and widely used technique that has largely replaced LLE for many applications. mdpi.com It involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. SPE offers several advantages, including higher recovery, reduced solvent consumption, and the ability to handle larger sample volumes.
For the analysis of benzothiazoles, various SPE sorbents have been employed. A study on the selective determination of 2-aminobenzothiazole (B30445) in environmental water and biological samples utilized a homemade mixed-mode ion-exchange sorbent. nih.gov This sorbent demonstrated good selectivity and allowed for effective clean-up of complex sample extracts. nih.gov Commercially available C18 cartridges have also been used for the extraction of urea herbicides from water samples, with recoveries reported to be higher than 85%. unipa.it
Table 2: Comparison of LLE and SPE
| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample |
| Solvent Consumption | High | Low |
| Sample Volume | Limited | Can accommodate large volumes |
| Selectivity | Lower | Higher, can be tailored with different sorbents |
| Automation | Difficult | Easily automated |
In recent years, there has been a trend towards the miniaturization of sample preparation techniques, leading to the development of various microextraction methods. mdpi.com These techniques offer significant advantages, including reduced solvent and sample consumption, faster extraction times, and improved enrichment factors.
Solid Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase. youtube.com The fiber is exposed to the sample (either in the headspace or by direct immersion), and the analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a GC or a desorption chamber for LC for analysis.
SPME has been successfully applied to the analysis of various volatile and semi-volatile compounds, including benzothiazoles. nih.gov A study on the simultaneous determination of benzothiazoles, benzotriazoles, and benzosulfonamides in environmental and biological samples found that a polyacrylate-coated SPME fiber was the most suitable for extraction. nih.gov The extraction conditions, such as time, temperature, and pH, were optimized to achieve the best results. nih.gov
Single Drop Microextraction (SDME): SDME is a form of liquid-phase microextraction (LPME) where a small drop of an organic solvent is suspended from the tip of a microsyringe needle and exposed to the sample. researchgate.net After a set extraction time, the drop is retracted into the syringe and injected into the analytical instrument. SDME is a simple and inexpensive technique but can be less robust than SPME.
Table 3: Overview of Microextraction Techniques
| Technique | Description | Advantages |
| Solid Phase Microextraction (SPME) | A coated fiber extracts analytes from a sample. | Solvent-free, high sensitivity, automatable. youtube.com |
| Single Drop Microextraction (SDME) | A micro-drop of solvent extracts analytes. | Simple, inexpensive, low solvent usage. researchgate.net |
Spectroscopic Detection Methods, including Fluorescence Detection
Following extraction and appropriate sample clean-up, various spectroscopic methods can be employed for the detection and quantification of N-2-benzothiazolyl-N-methyl-urea. Among these, fluorescence spectroscopy stands out for its exceptional sensitivity and selectivity.
Many benzothiazole derivatives exhibit intrinsic fluorescence, a property that can be harnessed for highly sensitive detection. niscpr.res.inresearchgate.net The benzothiazole ring system, when appropriately substituted, can act as a fluorophore. The fluorescence properties, including the excitation and emission maxima and the quantum yield, are influenced by the nature and position of substituents on the benzothiazole and urea moieties. niscpr.res.inbohrium.com
The principle of fluorescence detection involves exciting the molecule at a specific wavelength of light, causing it to move to a higher electronic energy state. As it returns to its ground state, it emits light at a longer wavelength. This emitted light is detected and quantified. For N-2-benzothiazolyl-N-methyl-urea, the presence of the benzothiazole core suggests a strong potential for fluorescence. Studies on similar 2-arylbenzothiazole compounds have shown fluorescence emission in the blue region of the spectrum (around 380-450 nm) when excited with UV light (around 330 nm). niscpr.res.inniscpr.res.in The specific wavelengths for N-2-benzothiazolyl-N-methyl-urea would need to be determined empirically.
The development of fluorescent probes based on benzothiazole derivatives for the detection of various analytes, including amines and the products of urea decomposition, highlights the utility of this approach. researchgate.netnih.gov This suggests that methods based on fluorescence could be developed for the direct and sensitive measurement of N-2-benzothiazolyl-N-methyl-urea in environmental or biological samples.
The following table outlines the key aspects of fluorescence detection relevant to N-2-benzothiazolyl-N-methyl-urea.
| Parameter | Fluorescence Detection |
| Principle | Measures the light emitted from a molecule after it has absorbed light. The intensity of the emitted light is proportional to the analyte concentration. |
| Instrumentation | Spectrofluorometer or a liquid chromatograph coupled with a fluorescence detector (HPLC-FLD). |
| Anticipated Excitation λ | ~330 nm (Based on related benzothiazole derivatives). niscpr.res.in |
| Anticipated Emission λ | ~380 - 450 nm (Based on related benzothiazole derivatives). niscpr.res.in |
| Advantages | High sensitivity (often in the parts-per-billion or even parts-per-trillion range), high selectivity, non-destructive. |
| Considerations | Susceptible to quenching from matrix components, requires careful optimization of excitation and emission wavelengths. |
Applications in Materials Science and Industrial Chemistry
Role of Urea (B33335) and Benzothiazole (B30560) Derivatives in Functional Materials Development
The integration of urea and benzothiazole moieties into a single molecular structure has paved the way for the development of a wide array of functional materials. ontosight.aimdpi.com These materials exhibit a broad spectrum of properties, making them suitable for various advanced applications.
Benzothiazole derivatives are being explored for their potential in creating organic donor-acceptor-donor materials. researchgate.net These materials are crucial for the development of organic semiconductors. Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the structural, electronic, and optoelectronic properties of these compounds. researchgate.net The introduction of electron-donor groups and doping have been shown to significantly influence their electronic and optoelectronic characteristics. researchgate.net
Table 1: Theoretical Study of Benzothiazole Derivatives for Solar Cells
| Parameter | Finding | Significance |
| Molecular Orbitals | The introduction of electron-donor groups affects the HOMO and LUMO energy levels. | Guides the synthesis of novel low bandgap materials for solar cells. researchgate.net |
| Doping Effects | Doping alters the C-C bond lengths in the neutral and doped states. | Contributes to the tuning of electronic and optoelectronic properties. researchgate.net |
| Excitation Properties | Reduction and oxidation properties influence electronic excitation transitions. | Important for understanding and optimizing the performance of optoelectronic devices. researchgate.net |
This table summarizes the key findings from a DFT study on benzothiazole derivatives, highlighting their potential in organic solar cells.
Benzothiazole derivatives are recognized for their fluorescence properties, which are valuable in the development of light-emitting diodes (LEDs) and other fluorescent materials. nih.govnih.gov Some benzothiazole derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the material becomes more emissive in an aggregated state. nih.gov This property is particularly useful for creating highly efficient solid-state lighting devices. The fluorescence quantum yields of these materials can be precisely tuned by strategic substitution on the molecular structure. nih.gov
Table 2: Fluorescence Properties of Benzothiazole Derivatives
| Derivative Type | Key Property | Application |
| 2-(2-hydroxy-5-methyl) benzothiazole (HBT) derivatives | Aggregation-Induced Emission (AIE) | Ratiometric detection of amine vapors and ammonia (B1221849). nih.gov |
| Peripherally substituted benzothiazole-difluoroborates | Tunable fluorescence quantum yields | Molecular probes with adjustable brightness. nih.gov |
This table highlights the diverse fluorescence properties of benzothiazole derivatives and their applications.
The unique properties of benzothiazole urea derivatives make them suitable for the development of sensors and imaging agents. nih.govresearchgate.net For instance, HBT-based fluorescent probes have been designed for the ratiometric detection of amine vapors and ammonia. nih.gov These probes can also be used to monitor the biological activity of urease. In the field of medical imaging, certain benzothiazole derivatives are being investigated as imaging agents. researchgate.net
Catalytic Applications, including Organocatalysis
While the primary focus of research on N-2-benzothiazolyl-N-methyl-urea has been on its biological and material properties, the broader class of urea derivatives has established applications in catalysis. Urea nitrate, for example, has been used as a catalyst in various organic transformations, including the synthesis of 2-arylbenzothiazoles. researchgate.net Furthermore, some heterocyclic thioureas have shown potential as catalysts in chemical reactions. nih.gov The development of ruthenium-catalyzed urea synthesis using methanol (B129727) as a C1 source highlights the ongoing innovation in this area. acs.org
Agrochemical and Industrial Uses of Related Benzothiazolyl Urea Compounds
Benzothiazolyl urea compounds have found practical applications in the agrochemical and industrial sectors. mdpi.comresearchgate.net For example, Methabenzthiazuron, a related compound, is used as a herbicide in winter corn crops. mdpi.com Another derivative, Bentaluron, is utilized as a wood preservative. mdpi.comnih.gov The fungicidal and insecticidal activities of some benzothiazolyl urea derivatives make them potential candidates for the development of new pesticides. ontosight.aimdpi.com In the fertilizer industry, benzothiazole derivatives are being explored as urease inhibitors to reduce nitrogen loss from urea-based fertilizers. google.com
Table 3: Agrochemical and Industrial Applications of Benzothiazolyl Urea Derivatives
| Compound | Application | Function |
| Methabenzthiazuron | Herbicide | Controls weeds in winter corn crops. mdpi.com |
| Bentaluron | Wood Preservative | Protects wood from fungal decay. mdpi.comnih.gov |
| Benzothiazole derivatives | Urease Inhibitors | Reduce nitrogen loss in fertilizers. google.com |
This table showcases some of the key agrochemical and industrial uses of related benzothiazolyl urea compounds.
Q & A
Basic Research Questions
Synthesis Optimization Q: What are the standard synthetic routes for preparing Urea, N-2-benzothiazolyl-N-methyl-, and what reaction conditions are critical for yield optimization? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-aminobenzothiazole with methyl isocyanate in anhydrous acetone under reflux can yield the target urea derivative. Key parameters include solvent choice (e.g., acetone for inertness), temperature control (reflux at ~60°C), and stoichiometric ratios to minimize byproducts. Neutralization with mild bases (e.g., sodium hydroxide) during work-up improves purity .
Structural Characterization Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of Urea, N-2-benzothiazolyl-N-methyl-? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as it provides bond lengths, angles, and hydrogen-bonding patterns (e.g., N—H⋯N and C—H⋯O interactions in related benzothiazole ureas). Complementary techniques include NMR (¹H/¹³C for substituent analysis), FT-IR (urea carbonyl stretch at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Initial Biological Screening Q: How can researchers design preliminary assays to evaluate the bioactivity of this compound? A: Start with in vitro cytotoxicity assays (e.g., MTT/PrestoBlue) against cell lines relevant to the compound’s hypothesized targets (e.g., cancer or microbial models). Pair this with enzyme inhibition studies (e.g., kinase or protease assays) if structural analogs are known to interact with specific pathways. Dose-response curves and IC₅₀ calculations provide initial SAR insights .
Advanced Research Questions
Synthetic Route Comparison Q: How do alternative synthetic pathways (e.g., microwave-assisted vs. conventional reflux) impact the purity and scalability of Urea, N-2-benzothiazolyl-N-methyl-? A: Microwave synthesis often reduces reaction time (minutes vs. hours) and improves yields by enhancing thermal efficiency. However, scalability may be limited due to equipment constraints. Conventional reflux in toluene or dichloromethane allows larger batch sizes but requires careful control of HCl byproduct neutralization (using triethylamine). Purity is comparable if post-synthesis purification (e.g., recrystallization from ethanol) is optimized .
Resolving Data Contradictions in Bioactivity Q: How should researchers address conflicting reports on the antimicrobial efficacy of benzothiazole ureas? A: Discrepancies may arise from variations in bacterial strains, assay conditions (e.g., nutrient media affecting compound solubility), or impurity profiles. Standardize testing using CLSI/MIC guidelines, include positive controls (e.g., ciprofloxacin), and validate compound purity via HPLC. Computational docking (e.g., AutoDock Vina) can clarify target interactions (e.g., binding to bacterial DNA gyrase) .
Advanced Spectroscopic Analysis Q: What advanced NMR techniques can elucidate dynamic conformational changes in Urea, N-2-benzothiazolyl-N-methyl-? A: Variable-temperature NMR (VT-NMR) and NOESY/ROESY experiments reveal rotational barriers around the urea C–N bonds and spatial proximity of substituents. For example, restricted rotation due to steric hindrance from the benzothiazole ring can be quantified through coalescence temperature analysis in DMSO-d₆ .
Structure-Activity Relationship (SAR) Studies Q: What computational strategies are effective for predicting modifications to enhance the compound’s pharmacokinetic profile? A: Use QSAR models trained on benzothiazole analogs to predict logP (lipophilicity), metabolic stability (via CYP450 isoform docking), and blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects, while DFT calculations (e.g., Gaussian) optimize electronic properties for target binding .
Methodological Notes
- Data Validation: Cross-reference spectral data with databases (PubChem, SciFinder) and report deviations (e.g., ±0.3 ppm for NMR shifts).
- Contradiction Management: Replicate conflicting experiments with identical protocols to isolate variables (e.g., solvent, temperature).
- Ethical Reporting: Disclose purity levels (≥95% by HPLC) and biological assay conditions in publications to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
